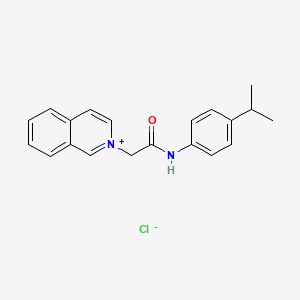
(3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-IL)metanol es un compuesto orgánico que pertenece a la clase de los pirazoles. Este compuesto se caracteriza por la presencia de un grupo bromofenil, un grupo fluorofenil y un anillo de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-IL)metanol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de 4-bromobenzaldehído con 2-fluorofenilhidrazina para formar la hidrazona correspondiente. Este intermedio se cicla luego para formar el anillo de pirazol, seguido de una reducción para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-IL)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu) se pueden utilizar para reacciones de sustitución.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, como grupos metóxilo o terc-butilo.
Aplicaciones Científicas De Investigación
(3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-IL)metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-IL)metanol implica su interacción con objetivos moleculares específicos. Los grupos bromofenilo y fluorofenilo pueden interactuar con enzimas o receptores, modulando su actividad. El anillo de pirazol también puede desempeñar un papel en la unión a objetivos biológicos, influyendo en varias vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos Similares
- (4-Bromofenil)(2-fluorofenil)metilamina
- (4-Bromofenil)(4-cloro-2-fluorofenil)metilamina
Singularidad
(3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-IL)metanol es único debido a la presencia de ambos grupos bromofenilo y fluorofenilo unidos a un anillo de pirazol. Esta combinación de grupos funcionales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C16H12BrFN2O |
|---|---|
Peso molecular |
347.18 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)-1-(2-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12BrFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2 |
Clave InChI |
VKLUFPIHISFOJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011950.png)
![isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12011954.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011962.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011967.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)
![2-[4-(But-2-enyl]phenoxy)acetic acid](/img/structure/B12011978.png)
![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
![(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12011992.png)

![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)
